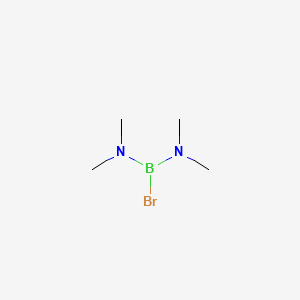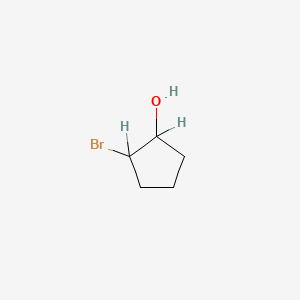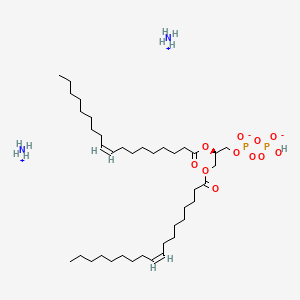
2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide
Übersicht
Beschreibung
The compound “2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide” is a type of quinazolinone, which is a class of heterocyclic compounds . Quinazolinones have been reported to possess a diverse range of pharmacological activities such as antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, antihypertensive, bronchodilator, and anticancer activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3-(substituted)-2-(substituted quinazolinylamino)quinazolin-4(3H)-ones were synthesized by the reaction of 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones with 2-phenyl-3,1-benzoxazin-4-one . The starting materials 3-(substituted)-2-hydrazino-quinazolin-4(3H)-ones were synthesized from various primary amines by a multistep synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For instance, the compound “METHYL 2-(2-(4-OXO-3(4H)-QUINAZOLINYL)ETHOXY)BENZOATE” has a linear formula of C18H16N2O4 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a series of novel 3-(substituted)-2-(substituted quinazolinylamino)quinazolin-4(3H)-ones were synthesized by the reaction of 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones with 2-phenyl-3,1-benzoxazin-4-one .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound “METHYL 2-(2-(4-OXO-3(4H)-QUINAZOLINYL)ETHOXY)BENZOATE” has a molecular weight of 324.339 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : Several studies focus on synthesizing new derivatives of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide. These include methods like condensation reactions, cycloaddition, and employing catalysts under specific conditions (Kumar, Lal, & Rani, 2014), (Bhati, 2013).
Molecular Docking and Design : Some research includes designing novel derivatives and evaluating their molecular docking and potential biological activities (Mehta et al., 2019).
Pharmacological Applications
Antitumor Activity : Certain derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines. Some compounds have shown promising results in activating caspase-3 activity, an important factor in apoptosis (Huan et al., 2020), (Dung et al., 2022).
Antimicrobial and Antifungal Activities : Some studies have synthesized derivatives and assessed them for antimicrobial and antifungal properties. This includes evaluation against various human pathogenic microorganisms (Saravanan, Alagarsamy, & Prakash, 2015).
Enzyme Inhibition : There is research indicating the efficacy of certain derivatives as inhibitors of enzymes like tyrosinase, a key enzyme in melanin synthesis (Dige et al., 2019).
Chemical Properties and Dynamics
- Tautomerism Study : The dynamic tautomerism of the quinazolinone system, including derivatives of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide, has been investigated using NMR methods,providing insights into the molecular dynamics and structure of these compounds (Pham Thi My et al., 2017).
Analgesic and Anti-inflammatory Activities
- Potential Therapeutic Agents : Research into substituted azetidinonyl and thiazolidinonyl derivatives of quinazolon-4(3H)-ones has shown that some of these compounds exhibit significant anti-inflammatory and analgesic properties, indicating their potential as therapeutic agents (Dewangan et al., 2016).
Wirkmechanismus
The mechanism of action of similar compounds has been studied. For instance, compounds 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one and 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one emerged as the most active compounds of the series . These compounds have shown potent antibacterial activity against the tested organisms of Proteus vulgaris and Bacillus subtilis .
Zukünftige Richtungen
The future directions in the research of similar compounds could involve the development of a simple and eco-friendly protocol for the construction of nitrogen-containing heterocyclic compound libraries of medical motifs . This is an attractive area of research in both academia and the pharmaceutical industry .
Eigenschaften
IUPAC Name |
2-(4-oxoquinazolin-3-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-13-9(15)5-14-6-12-8-4-2-1-3-7(8)10(14)16/h1-4,6H,5,11H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSZYGWXPMKCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352568 | |
| Record name | 2-(4-Oxoquinazolin-3(4H)-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide | |
CAS RN |
67067-01-0 | |
| Record name | 2-(4-Oxoquinazolin-3(4H)-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-hydroxyethyl)pentanamide](/img/structure/B1604630.png)







![1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one](/img/structure/B1604642.png)



